3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15302170
Molecular Formula: C24H27N3O4
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O4 |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | 3-(2-hydroxy-5-methylphenyl)-5-(2-methoxyethyl)-4-(4-propoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C24H27N3O4/c1-4-12-31-17-8-6-16(7-9-17)23-20-21(18-14-15(2)5-10-19(18)28)25-26-22(20)24(29)27(23)11-13-30-3/h5-10,14,23,28H,4,11-13H2,1-3H3,(H,25,26) |
| Standard InChI Key | VHYAEVMVDBNKBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=C(C=CC(=C4)C)O |
Introduction
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 382.46 g/mol.
Key Features
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Hydrogen bonding potential: The hydroxyl group can form intramolecular or intermolecular hydrogen bonds, which may stabilize the structure or enhance solubility.
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Lipophilicity: The propoxy and methoxy groups increase hydrophobic interactions, potentially improving membrane permeability.
Synthesis
While specific synthetic routes for this exact compound are not readily available in the provided sources, similar heterocyclic compounds are often synthesized via multicomponent reactions or cyclization processes. A likely synthetic pathway could involve:
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Preparation of the pyrazole core: Starting from hydrazine derivatives and diketones under acidic or basic conditions.
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Functionalization: Sequential addition of phenolic, methoxyethyl, and propoxyphenyl groups through etherification or substitution reactions.
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Final cyclization: Formation of the pyrrolo[3,4-c]pyrazole ring via intramolecular cyclization.
General Reaction Conditions
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Solvents: Ethanol or dimethylformamide (DMF).
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Catalysts: Acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid.
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Temperature: Moderate heating (50–100°C) to promote cyclization.
3.1. Pharmaceutical Relevance
The pyrrolo[3,4-c]pyrazole scaffold is widely studied for its pharmacological activities:
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Antioxidant properties: Phenolic groups are well-known for their ability to scavenge free radicals.
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Anti-inflammatory activity: Pyrazole derivatives are commonly explored for their role in modulating inflammatory pathways.
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Anticancer potential: Heterocyclic compounds with similar structures have shown cytotoxic effects on cancer cell lines.
3.2. Material Science
The compound's structural rigidity and functional groups may make it suitable for:
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Organic semiconductors.
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Ligands in coordination chemistry.
Analytical Characterization
To confirm the identity and purity of this compound, the following techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR provide insights into the chemical environment of hydrogen and carbon atoms.
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Key peaks would include signals for hydroxyl protons (~10–12 ppm) and aromatic protons (~6–8 ppm).
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Infrared Spectroscopy (IR):
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Characteristic peaks for hydroxyl (~3200–3500 cm) and ether groups (~1000–1200 cm).
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Mass Spectrometry (MS):
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Molecular ion peak at 382 m/z corresponding to the molecular weight.
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Elemental Analysis:
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Confirms the percentage composition of C, H, N, and O.
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Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~382.46 g/mol |
| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH), Propoxy (-OCHCHCH) |
| Heterocyclic Core | Pyrrolo[3,4-c]pyrazole |
| Solubility | Likely soluble in polar organic solvents |
| Potential Applications | Antioxidant, anticancer, anti-inflammatory |
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